molecular formula C18H13N3O4 B13764397 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- CAS No. 65121-70-2

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-

Cat. No.: B13764397
CAS No.: 65121-70-2
M. Wt: 335.3 g/mol
InChI Key: MJRAWDJHNNPSHG-UHFFFAOYSA-N
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Description

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- is a complex organic compound belonging to the class of isoindole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a naphthalene ring fused with an isoindole ring, with additional functional groups that contribute to its unique chemical behavior.

Preparation Methods

The synthesis of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-1-naphthol with 3-methoxypropanol, followed by isomerization and cyclization under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The presence of amino groups allows for nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- involves its interaction with specific molecular targets. For example, its derivatives can inhibit cyclooxygenase enzymes by binding to the active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- can be compared with other isoindole derivatives such as:

Properties

CAS No.

65121-70-2

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

4,11-diamino-2-ethylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C18H13N3O4/c1-2-21-17(24)11-12(18(21)25)14(20)10-9(13(11)19)15(22)7-5-3-4-6-8(7)16(10)23/h3-6H,2,19-20H2,1H3

InChI Key

MJRAWDJHNNPSHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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